molecular formula C7H4BrN3 B13012679 7-Bromopyrido[3,2-d]pyrimidine

7-Bromopyrido[3,2-d]pyrimidine

Cat. No.: B13012679
M. Wt: 210.03 g/mol
InChI Key: NPOVUTDWPTUJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridopyrimidine Heterocycles in Contemporary Chemical Research

Pyridopyrimidines, which consist of a fused pyridine (B92270) and pyrimidine (B1678525) ring system, represent a class of "privileged scaffolds" in drug discovery. researchgate.netmdpi.comnih.gov Their structural resemblance to endogenous purines, the fundamental components of DNA and RNA, allows them to interact with a wide array of biological targets. nih.govignited.in This inherent bioactivity has led to the development of pyridopyrimidine derivatives with a broad spectrum of pharmacological applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents. ijpsjournal.comzenodo.orgnih.govjournaljpri.com The versatility of the pyridopyrimidine core allows for extensive chemical modification, enabling researchers to fine-tune its biological activity and pharmacokinetic properties. mdpi.commdpi.com Consequently, these heterocycles are a cornerstone in the development of new therapeutic agents. acs.orgsci-hub.se

Structural Classification of Pyridopyrimidines and Isomeric Considerations

The fusion of a pyridine and a pyrimidine ring can result in four distinct constitutional isomers, depending on the position of the nitrogen atom in the pyridine ring relative to the pyrimidine ring. jocpr.com These are:

Pyrido[2,3-d]pyrimidine (B1209978)

Pyrido[3,2-d]pyrimidine (B1256433)

Pyrido[3,4-d]pyrimidine (B3350098)

Pyrido[4,3-d]pyrimidine

Each isomer possesses a unique electronic distribution and three-dimensional shape, which in turn dictates its biological activity. jocpr.comnih.gov The pyrido[3,2-d]pyrimidine isomer, the focus of this article, is characterized by the specific arrangement of its nitrogen atoms. nih.govchemspider.com While the pyrido[2,3-d]pyrimidine isomer is the most extensively studied, the pyrido[3,2-d]pyrimidine scaffold has been associated with activities such as tyrosine kinase inhibition and immunosuppression, though it is less explored due to more complex synthetic routes. jocpr.com

Rationale for Bromination at the 7-Position within the Pyrido[3,2-d]pyrimidine System

The introduction of a bromine atom at a specific position on a heterocyclic scaffold is a strategic chemical modification. Bromination, a type of halogenation, can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. mdpi.comgoogle.com In the context of the pyrido[3,2-d]pyrimidine system, bromination at the 7-position is of particular interest. This specific modification can serve several purposes:

Modulation of Biological Activity: The presence of a bromine atom can enhance the binding affinity of the molecule to its biological target. For instance, in the development of bacterial biotin (B1667282) carboxylase inhibitors, modifications at the 7-position of a pyridopyrimidine core were found to be well-tolerated and in some cases improved inhibitory activity. nih.gov

Synthetic Handle for Further Functionalization: The bromine atom acts as a versatile synthetic handle, allowing for the introduction of a wide range of other functional groups through cross-coupling reactions. This enables the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. chemicalbook.com

Probing Molecular Interactions: The introduction of a bulky and electronegative bromine atom can provide valuable insights into the steric and electronic requirements of the binding pocket of a biological target.

The synthesis of 7-brominated pyridopyrimidine derivatives allows for systematic exploration of the chemical space around this privileged scaffold, paving the way for the discovery of new and more potent therapeutic agents. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromopyrido[3,2-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3/c8-5-1-6-7(10-2-5)3-9-4-11-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOVUTDWPTUJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=CN=CN=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Bromopyrido 3,2 D Pyrimidine and Its Derivatives

Direct Bromination Approaches for Pyridopyrimidine Ring Systems

Direct bromination involves the introduction of a bromine atom onto the intact pyrido[3,2-d]pyrimidine (B1256433) scaffold through an electrophilic aromatic substitution (EAS) reaction. However, the electron-deficient nature of both the pyridine (B92270) and pyrimidine (B1678525) rings presents significant challenges to this approach. youtube.comyoutube.com

Achieving regioselectivity in the bromination of the pyrido[3,2-d]pyrimidine core is a primary challenge. The nitrogen atoms in both rings have a strong electron-withdrawing effect, which deactivates the system towards electrophilic attack. youtube.com In simpler pyridine systems, electrophilic substitution is difficult and, when forced, typically directs incoming electrophiles to the C3 (meta) position to avoid placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. youtube.com

For the pyrido[3,2-d]pyrimidine system, the 7-position is on the pyridine portion of the molecule. Directing a brominating agent specifically to this position requires overcoming the inherent deactivation of the ring system. Strategies often involve the use of highly reactive brominating agents or specific reaction conditions to favor substitution at the desired position. Research into the regioselective halogenation of similar N-heterocycles, such as pyrazolo[1,5-a]pyrimidines, has shown that specific positions can be targeted under controlled conditions, for instance, using potassium bromide with a hypervalent iodine(III) reagent like PIDA (phenyliodine diacetate) in an aqueous medium to achieve C3 bromination. nih.gov While not the same core, these findings suggest that tailored reagent systems are crucial for controlling regioselectivity in polyazaheterocyclic systems.

The mechanism for electrophilic aromatic bromination involves the attack of the aromatic π-electron system on an electrophilic bromine species (Br⁺). This electrophile is typically generated from molecular bromine (Br₂) with a Lewis acid catalyst or from N-Bromosuccinimide (NBS), often activated by a proton source. youtube.comchemicalbook.com

The reaction proceeds via a two-step addition-elimination mechanism:

Formation of the Sigma Complex: The aromatic ring acts as a nucleophile, attacking the electrophilic bromine. This breaks the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is key to the reaction's regioselectivity. For the pyrido[3,2-d]pyrimidine core, attack at positions that result in a positive charge being placed on a carbon atom rather than an electronegative nitrogen atom is favored. youtube.com

Deprotonation and Aromatization: A base removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromatic system and yielding the final brominated product.

NBS is a widely used reagent for such transformations as it is a convenient and solid source of electrophilic bromine. chemicalbook.comorganic-chemistry.org Its reactivity can be enhanced by Lewis basic additives or acid catalysts, which polarize the N-Br bond, increasing the electrophilicity of the bromine atom. youtube.comorganic-chemistry.org Computational studies on the bromination of thiophenes with NBS indicate that the reaction proceeds favorably through the formation of a bromonium ion. researchgate.net

The optimization of reaction conditions is critical for successfully brominating a deactivated heterocyclic system like pyrido[3,2-d]pyrimidine. The choice of solvent, temperature, and catalyst can significantly influence both the reaction rate and the regioselectivity. nih.gov

Commonly used solvents for electrophilic brominations with NBS include acetonitrile (B52724) (MeCN) and dichloromethane (B109758) (CH₂Cl₂), as they are relatively inert and can dissolve both the substrate and the reagent. nih.gov Aqueous conditions have also been explored, sometimes in conjunction with catalysts that function in water. nih.gov

Temperature control is crucial. Due to the low reactivity of the substrate, elevated temperatures may be necessary to drive the reaction to completion. However, higher temperatures can also lead to a loss of selectivity and the formation of undesired side products. Some regioselective brominations are performed at low temperatures (e.g., -30°C to 0°C) to enhance selectivity. nih.gov

Catalysts, such as protic acids (e.g., H₂SO₄, HCl) or Lewis acids (e.g., FeBr₃, AlCl₃), are often employed to increase the electrophilicity of the brominating agent. youtube.com However, with nitrogen-containing heterocycles, Lewis acids can coordinate with the nitrogen lone pairs, further deactivating the ring. youtube.com Therefore, catalyst selection must be carefully considered.

Table 1: Representative Conditions for Electrophilic Aromatic Bromination
Substrate TypeBrominating AgentCatalyst/AdditiveSolventTemperatureReference
Activated ArenesNBSNoneAcetonitrileRoom Temp researchgate.net
Catechol DerivativeNBSFluoroboric AcidAcetonitrile-30°C to Room Temp nih.gov
AcetanilideNBSHCl (catalytic)AcetonitrileRoom Temp youtube.com
Pyrazolo[1,5-a]pyrimidineKBrPIDAWaterRoom Temp nih.gov

Multi-Step Synthesis from Precursors Incorporating Halogen Functionality

An alternative and often more reliable strategy for preparing 7-Bromopyrido[3,2-d]pyrimidine is to construct the bicyclic ring system from precursors where the bromine atom is already strategically positioned. This approach avoids the challenges of regioselectivity associated with direct bromination of the final heterocycle.

The formation of the pyrido[3,2-d]pyrimidine core can be accomplished through various condensation and cyclization reactions. nih.gov These syntheses typically involve building one ring onto the other pre-formed ring.

From a Pyridine Precursor: This strategy starts with a suitably substituted pyridine derivative. For the synthesis of this compound, a potential starting material would be a 2-amino-4-bromopyridine (B18318) derivative. This compound could then be reacted with a molecule providing the necessary atoms to form the pyrimidine ring, such as through condensation with formamide (B127407) or other reagents that can build the N1-C2-N3 portion of the pyrimidine ring.

From a Pyrimidine Precursor: Alternatively, the synthesis can begin with a substituted pyrimidine. A 4-amino-5-substituted pyrimidine can be used as a scaffold to construct the pyridine ring. For instance, a Horner-Wadsworth-Emmons olefination of a 4-aminopyrimidine-5-carbaldehyde, followed by a cyclization step, has been used to install the fused pyridine ring in substituted pyrido[3,2-d]pyrimidines. researchgate.net To obtain the 7-bromo derivative, the precursor fragments used in the condensation would need to contain the bromine atom at the appropriate position. Multicomponent reactions, which combine several starting materials in a single step, have also been employed for the efficient assembly of the pyrido[2,3-d]pyrimidine (B1209978) scaffold and could be adapted for the [3,2-d] isomer. nih.govbohrium.com

Table 2: General Strategies for Pyrido[3,2-d]pyrimidine Core Synthesis
Starting RingKey PrecursorGeneral Reaction TypeReference
Pyridine2-Amino-3-functionalized PyridineCyclization with C1 or N1-C2-N3 synthons nih.gov
Pyrimidine4-Amino-5-functionalized PyrimidineCondensation/Cyclization to form the pyridine ring researchgate.net
Pyrimidine6-Aminouracil (B15529) derivativeReaction with α,β-unsaturated ketones or aldehydes researchgate.netresearchgate.net

Functional group interconversion (FGI) is a powerful synthetic tool that allows for the transformation of one functional group into another. solubilityofthings.comfiveable.me This strategy can be used to introduce a bromine atom at the 7-position of a pre-existing pyrido[3,2-d]pyrimidine ring that bears a different functional group at that position.

A prominent example of such a transformation is the Sandmeyer reaction. This reaction allows for the conversion of a primary aromatic amine into a halide. If 7-Aminopyrido[3,2-d]pyrimidine were available, it could be converted to the target 7-bromo compound in two steps:

Diazotization: The 7-amino group is treated with a nitrous acid source (e.g., NaNO₂ in strong acid) at low temperatures to form a diazonium salt.

Halogenation: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which displaces the diazonium group (N₂) with a bromine atom.

Another FGI approach involves the conversion of a hydroxyl group to a halide. If 7-Hydroxypyrido[3,2-d]pyrimidine were accessible, it could potentially be converted to the 7-chloro derivative using reagents like phosphorus oxychloride (POCl₃), a common reaction in heterocyclic chemistry. nih.gov The resulting 7-chloro compound could then potentially be converted to the 7-bromo derivative via halogen exchange reactions. vanderbilt.edu

Ring Expansion and Rearrangement Reactions (e.g., Dimroth Rearrangement)

The Dimroth rearrangement is a well-established isomerization process in heterocyclic chemistry, typically involving the transposition of endocyclic and exocyclic heteroatoms within a ring system. nih.gov This rearrangement generally proceeds through a ring-opening and subsequent ring-closing sequence, often catalyzed by acid or base, or induced thermally. nih.gov In the context of pyrimidine-containing fused systems, the Dimroth rearrangement can be a powerful tool for accessing diverse structural isomers that might be challenging to synthesize directly.

The classical mechanism of the Dimroth rearrangement in pyrimidine derivatives involves the initial addition of a nucleophile (often hydroxide) to the C2 or C4 position, leading to the opening of the pyrimidine ring. Subsequent rotation around a C-N bond followed by recyclization and expulsion of the nucleophile results in the rearranged product. The reaction is influenced by several factors, including the pH of the medium, the presence of electron-withdrawing or -donating groups, and the inherent thermodynamic stability of the starting material and the product. nih.gov

Advanced Synthetic Techniques and Green Chemistry Principles

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry, emphasizing the use of methodologies that are more environmentally benign, efficient, and sustainable. Advanced techniques such as microwave-assisted synthesis and nanocatalysis have emerged as powerful tools for achieving these goals in the synthesis of heterocyclic compounds, including pyridopyrimidine derivatives.

Microwave-Assisted Synthesis of Brominated Pyridopyrimidine Derivatives

Microwave-assisted organic synthesis (MAOS) has gained widespread acceptance as a method to dramatically accelerate chemical reactions, often leading to higher yields and purer products compared to conventional heating methods. The use of microwave irradiation can facilitate uniform heating and can sometimes lead to different reaction selectivities.

In the realm of pyridopyrimidine synthesis, microwave irradiation has been successfully employed in various reaction types, including cyclization, cross-coupling, and substitution reactions. For example, the Suzuki-Miyaura coupling reaction of chlorinated pyrido[3,2-d]pyrimidine precursors with various boronic acids has been efficiently carried out under microwave irradiation to produce a range of substituted derivatives. tandfonline.com This suggests that a similar approach could be applied to a 7-bromo-substituted pyrido[3,2-d]pyrimidine for the introduction of diverse functionalities at the 7-position.

Furthermore, microwave assistance has been shown to be effective in the final amination step for the synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones from their 4-chloro precursors, significantly reducing reaction times. nih.gov This highlights the potential of microwave heating to expedite the synthesis of this compound derivatives, particularly in steps that require elevated temperatures and prolonged reaction times under conventional conditions.

PrecursorReaction TypeMicrowave ConditionsProductYieldReference
Chlorinated pyrido[3,2-d]pyrimidineSuzuki-Miyaura CouplingNot specifiedSubstituted pyrido[3,2-d]pyrimidinesNot specified tandfonline.com
4-Chloro-pyridopyrimidineAminationNot specifiedN-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-onesNot specified nih.gov
2,6-diaminopyrimidin-4-one, aryl aldehydes, 3-cyanoacetyl indolesThree-component reaction140 °C, 250 WIndole substituted dihydropyrido[2,3-d]pyrimidinesHigh tandfonline.com

Chemical Reactivity and Derivatization of 7 Bromopyrido 3,2 D Pyrimidine

Electrophilic and Nucleophilic Substitution Reactions on the Brominated Pyridopyrimidine Core

The pyrido[3,2-d]pyrimidine (B1256433) system is inherently electron-deficient due to the presence of three nitrogen atoms. This electronic characteristic significantly influences its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution: The high degree of electron deficiency deactivates the heterocyclic core towards electrophilic attack. Generally, electrophilic substitution on a pyrimidine (B1678525) ring is difficult unless strongly activating, electron-donating groups are present. organic-chemistry.org When such reactions do occur, they typically proceed at the C-5 position, which is the most electron-rich carbon in the pyrimidine ring. organic-chemistry.org For the pyrido[3,2-d]pyrimidine system, the pyridine (B92270) ring is also deactivated. Consequently, forcing conditions would be required for electrophilic substitution, and such reactions are not commonly reported for this specific scaffold.

Nucleophilic Aromatic Substitution (SNAr): In contrast to its resistance to electrophilic attack, the electron-poor nature of the pyrido[3,2-d]pyrimidine nucleus makes it susceptible to nucleophilic aromatic substitution. Halogen atoms on the pyrimidine ring, particularly at the C-2 and C-4 positions, are readily displaced by nucleophiles. While the bromine atom in 7-Bromopyrido[3,2-d]pyrimidine is located on the pyridine ring, its reactivity is enhanced by the electron-withdrawing effect of the fused pyrimidine ring and the adjacent pyridine nitrogen. This activation facilitates the displacement of the bromide ion by various nucleophiles, such as amines, alkoxides, and thiolates, providing a direct route to 7-substituted derivatives. The reactivity of bromine atoms in brominated pyridines is a well-established principle in heterocyclic chemistry. libretexts.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

The bromine atom at the 7-position serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse array of complex derivatives.

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for forming C-C bonds between sp²-hybridized carbon atoms. illinois.edu In this reaction, this compound can be coupled with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is highly efficient for the arylation of halogenated pyrimidines and related heterocycles. mdpi.comresearchgate.net The choice of catalyst, often a palladium(0) species like Pd(PPh₃)₄, along with the base and solvent, is crucial for achieving high yields. mdpi.com This methodology allows for the direct introduction of diverse aromatic and heteroaromatic substituents at the C-7 position, significantly expanding the structural diversity of the pyrido[3,2-d]pyrimidine scaffold.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Related Bromo-Heterocycles

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventYield
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄ (5%)K₃PO₄1,4-DioxaneGood
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl/Heteroaryl boronic acidXPhosPdG2/XPhos--Good to Excellent
4-Iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-oneArylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/Water-

This table presents data from analogous reactions on related heterocyclic systems to illustrate typical conditions. mdpi.comresearchgate.netnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines. wikipedia.org It enables the formation of a C-N bond between an aryl halide and an amine. For this compound, this reaction provides a powerful method to introduce a wide range of primary and secondary amines, as well as amides and other nitrogen nucleophiles, at the C-7 position. The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a strong, non-nucleophilic base like sodium tert-butoxide. This method has been successfully applied to the amination of structurally similar aza-heterocycles, demonstrating its broad utility. researchgate.netnih.govrsc.org

Table 2: General Parameters for Buchwald-Hartwig Amination

ComponentExamplesRole
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of active Pd(0) catalyst
Ligand BINAP, XPhos, SPhosStabilizes the catalyst and facilitates the catalytic cycle
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Activates the amine and facilitates reductive elimination
Solvent Toluene, Dioxane, THFProvides the reaction medium

This table outlines the general components and their roles in the Buchwald-Hartwig amination reaction. libretexts.org

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of a base like an amine. This compound is an excellent substrate for this transformation, allowing for the introduction of various alkynyl moieties at the C-7 position. nih.gov These alkynylated products are valuable intermediates that can undergo further transformations, such as cyclization or click reactions. The reaction conditions are generally mild and tolerate a wide range of functional groups on the alkyne partner. nih.govsoton.ac.uk

Beyond palladium catalysis, other transition metals can be employed to functionalize the C-7 position. The Ullmann condensation, a classic copper-catalyzed reaction, is used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. organic-chemistry.org For example, the reaction of this compound with phenols, anilines, or thiols in the presence of a copper catalyst can yield the corresponding 7-aryloxy, 7-arylamino, or 7-arylthio derivatives. While often requiring higher temperatures than palladium-catalyzed reactions, modern Ullmann-type protocols with specialized ligands can proceed under milder conditions. nih.govresearchgate.net

Oxidation and Reduction Transformations of the Heterocyclic System

The pyrido[3,2-d]pyrimidine core can undergo various oxidation and reduction reactions, leading to different functionalized derivatives.

Oxidation: The pyridine and pyrimidine rings are generally resistant to oxidation due to their electron-deficient nature. However, substituents on the ring can be oxidized. More significantly, the heterocyclic core itself can be modified to introduce carbonyl functionalities. Synthetic routes often lead to the formation of oxopyrido[2,3-d]pyrimidines, also known as pyrido[2,3-d]pyrimidinones, which are an important class of related compounds. acs.org While direct oxidation of the parent heterocycle is not a common strategy, the synthesis and manipulation of these oxidized forms are prevalent in the literature. nih.gov

Reduction: The electron-deficient nature of the pyrido[3,2-d]pyrimidine system makes it susceptible to reduction. Catalytic hydrogenation can be used to reduce the heterocyclic rings, leading to partially or fully saturated systems, depending on the reaction conditions (catalyst, pressure, temperature). Furthermore, reducible functional groups attached to the scaffold, such as nitro groups, can be selectively reduced to amino groups using standard reagents like Raney Nickel or tin(II) chloride, providing a pathway to further derivatization. nih.govencyclopedia.pub

Condensation Reactions for the Formation of Fused Polycyclic Systems

The pyrido[3,2-d]pyrimidine scaffold can be assembled through condensation reactions of appropriately substituted pyrimidine precursors. While direct condensation reactions starting from this compound to form fused polycyclic systems are not extensively detailed in the reviewed literature, the general synthetic strategies for analogous pyridopyrimidines provide a foundational understanding of the potential pathways.

One common approach involves the reaction of 5-aminopyrimidines with various α,β-unsaturated aldehydes, ethyl ethoxymethylenemalonate, malonates, and 1,3-dicarbonyl compounds. rsc.org The resulting intermediates can then undergo cyclization to form the pyrido[3,2-d]pyrimidine ring system. The efficiency of this cyclization is influenced by the nature of the substituents on both the pyrimidine ring and the aliphatic side chain. rsc.org

Furthermore, the synthesis of related fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, often involves the reaction of 6-aminouracil (B15529) derivatives with aldehydes or other bifunctional reagents. nih.gov These reactions proceed through initial condensation followed by intramolecular cyclization. For instance, the reaction of 2-amino-3-cyano-4,6-diaryl pyridines with reagents like formic acid or benzoyl chloride leads to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which can then be further cyclized to create triazolo- and tetrazolo-fused systems.

While specific examples for the 7-bromo derivative are scarce, it is plausible that it could be first converted to a more reactive intermediate, such as a 7-amino or 7-hydrazino derivative. These functionalized pyrido[3,2-d]pyrimidines could then undergo condensation and subsequent intramolecular cyclization to generate novel polycyclic systems. For example, a 7-amino derivative could potentially react with a β-ketoester to build an additional fused ring.

A notable example in a related system is the intramolecular cyclization of 2-allyl(propargyl, cinnamyl)amino-pyrido[2,3-d]pyrimidin-4(3H)-ones, which demonstrates the feasibility of forming additional rings on the pyridopyrimidine core. acs.org

Derivatization Strategies for Analytical Characterization and Conjugation

The bromine atom at the 7-position of this compound is a versatile functional group that allows for a wide range of derivatization reactions, particularly through palladium-catalyzed cross-coupling reactions. These modifications are instrumental for introducing moieties that facilitate analytical characterization or enable conjugation to biomolecules.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom on the pyrido[3,2-d]pyrimidine ring is well-suited for such transformations.

Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the 7-position. This is a common strategy for creating libraries of compounds for biological screening and for introducing fluorescent aromatic groups for analytical purposes. nih.gov

Buchwald-Hartwig Amination: This method allows for the formation of a carbon-nitrogen bond by coupling the bromo-compound with a wide range of primary or secondary amines. This is a key strategy for introducing linkers with terminal functional groups suitable for conjugation.

Sonogashira Coupling: This reaction with terminal alkynes introduces an alkynyl group, which is a valuable functional handle for further modifications, including "click chemistry" reactions.

Heck Coupling: The reaction with alkenes can be used to introduce vinyl groups, which can also serve as points for further functionalization.

Derivatization for Analytical Characterization:

To enable detection and quantification, this compound can be derivatized with fluorescent tags. This can be achieved by coupling the bromo-compound with a fluorescent boronic acid via a Suzuki reaction or by introducing a linker that can be subsequently attached to a fluorophore. The synthesis of fluorescent pyridopyrimidine fused pyranones highlights the potential for creating inherently fluorescent derivatives. miami.edu

Derivatization for Conjugation:

For biological applications, this compound can be conjugated to biomolecules such as proteins or nucleic acids. This typically involves a two-step process: first, the introduction of a linker with a reactive functional group, followed by the reaction with the biomolecule.

Biotinylation: A common conjugation strategy is biotinylation, which allows for strong and specific binding to avidin (B1170675) or streptavidin. This can be achieved by first introducing a linker with a primary amine via a Buchwald-Hartwig amination, and then reacting the amine with an activated biotin (B1667282) derivative (e.g., NHS-biotin). While direct biotinylation of the pyrido[3,2-d]pyrimidine is not explicitly described, the general principles of biotinylating molecules with primary amine groups are well-established. nih.gov

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific conjugation method. nih.govspringernature.comchempedia.info To utilize this, this compound could be derivatized with either a terminal alkyne (via Sonogashira coupling) or an azide (B81097) group. The resulting functionalized molecule can then be "clicked" onto a biomolecule that has been modified with the complementary functional group (azide or alkyne, respectively).

The following table summarizes potential derivatization strategies for this compound:

Reaction TypeReagent/CatalystIntroduced MoietyApplication
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acid, Pd catalystAryl/Heteroaryl groupIntroduction of fluorescent tags, modification of electronic properties
Buchwald-Hartwig AminationAmine, Pd catalystAmino group/LinkerSite for conjugation (e.g., biotinylation)
Sonogashira CouplingTerminal Alkyne, Pd/Cu catalystAlkynyl groupHandle for click chemistry
Heck CouplingAlkene, Pd catalystVinyl groupFurther functionalization
Azide IntroductionSodium AzideAzido groupHandle for click chemistry

Advanced Spectroscopic Characterization of 7 Bromopyrido 3,2 D Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of protons in a molecule. In derivatives of the pyrido[3,2-d]pyrimidine (B1256433) scaffold, the chemical shifts (δ) of the aromatic protons are particularly diagnostic. For instance, in a 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine, the protons on the pyridine (B92270) ring typically appear as distinct signals in the downfield region of the spectrum due to the deshielding effects of the aromatic system and electronegative nitrogen atoms. nih.gov

The protons H-6 and H-8 on the pyridine portion of the ring system are expected to be doublets, with their specific chemical shifts influenced by the nature of the substituent at the C-7 position. The presence of a bromine atom at C-7 would further influence the electronic environment and thus the chemical shifts of these adjacent protons. Analysis of a related 2,4-dichloro-7-(morpholino)pyrido[3,2-d]pyrimidine showed aromatic protons at δ 7.99 ppm (d, J = 2.5 Hz) and δ 8.58 ppm (d, J = 2.5 Hz), which can be assigned to H-6 and H-8. nih.gov The small coupling constant (J) is characteristic of a meta-coupling between these protons.

Table 1: Representative ¹H NMR Data for a Substituted Pyrido[3,2-d]pyrimidine Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
H-6 7.99 d 2.5 nih.gov
H-8 8.58 d 2.5 nih.gov

Data for 2,4-dichloro-7-(morpholino)pyrido[3,2-d]pyrimidine.

¹³C NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in the 7-Bromopyrido[3,2-d]pyrimidine structure gives rise to a distinct signal, with its chemical shift dependent on its hybridization and electronic environment. Quaternary carbons (those with no attached protons) are typically observed as weaker signals.

For the pyrido[3,2-d]pyrimidine ring system, the carbon atoms adjacent to nitrogen atoms (e.g., C-2, C-4, C-4a, C-8a) are generally deshielded and appear at higher chemical shifts. The carbon atom directly bonded to the bromine (C-7) would also have its chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. In a 2,4-dichloro-7-(morpholino)pyrido[3,2-d]pyrimidine, the carbon signals for the core structure were observed across a range, with key quaternary carbons appearing at δ 130.7, 135.2, 149.4, 159.2, and 168.2 ppm. nih.gov The signals for the protonated carbons CH-6 and CH-8 were found at δ 133.7 and 145.5 ppm, respectively. nih.gov

Table 2: Representative ¹³C NMR Data for a Substituted Pyrido[3,2-d]pyrimidine Derivative

Carbon Chemical Shift (δ, ppm) Reference
Cq 130.7, 135.2, 149.4, 159.2, 168.2 nih.gov
CH-6 133.7 nih.gov
CH-8 145.5 nih.gov

Data for 2,4-dichloro-7-(morpholino)pyrido[3,2-d]pyrimidine.

While ¹H and ¹³C NMR provide foundational data, unambiguous assignment of all signals, especially in complex derivatives, often requires two-dimensional (2D) NMR experiments. Techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to each other. researchgate.net For the pyrido[3,2-d]pyrimidine core, a COSY spectrum would show a correlation between the H-6 and H-8 protons.

Heteronuclear correlation techniques are essential for linking the proton and carbon skeletons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy identifies direct one-bond proton-carbon (¹H-¹³C) correlations, allowing for the definitive assignment of protonated carbons. For more complex structural elucidation, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed to reveal longer-range (typically 2-3 bond) ¹H-¹³C correlations. This is particularly useful for assigning quaternary carbons by observing their correlations to nearby protons. researchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of a this compound derivative would display a series of characteristic absorption bands.

The key vibrational modes for the pyrido[3,2-d]pyrimidine core include C=N and C=C stretching vibrations within the aromatic rings, which are typically observed in the 1650-1400 cm⁻¹ region. researchgate.netvandanapublications.com The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. nih.gov The C-Br stretching vibration is expected to produce a strong absorption in the lower frequency (fingerprint) region, typically between 700 and 500 cm⁻¹. The precise positions of these bands can be influenced by the nature and position of other substituents on the ring system. For example, the IR spectrum of a related 2,4-dichloro-7-(morpholino)pyrido[3,2-d]pyrimidine showed characteristic peaks at 1546, 1411, and 1334 cm⁻¹, corresponding to the heterocyclic ring vibrations. nih.gov

Table 3: General FT-IR Characteristic Bands for Pyrido[3,2-d]pyrimidine Derivatives

Vibrational Mode Typical Frequency Range (cm⁻¹) Reference
Aromatic C-H Stretch > 3000 nih.gov
C=N and C=C Ring Stretch 1650 - 1400 researchgate.netvandanapublications.com
Ring Vibrations 1550 - 1300 nih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can provide the elemental formula of a molecule with high accuracy. For a 2,4,7-trichloropyrido[3,2-d]pyrimidine, HRMS analysis yielded a measured m/z of 234.9323, corresponding to the molecular formula C₇H₃Cl₃N₃ [M+H]⁺. nih.gov

For this compound, a key feature in its mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the spectrum would exhibit two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺. iosrjournals.org

Under electron impact (EI) ionization, the molecule fragments in a reproducible manner. The fragmentation pathways of pyrimidine (B1678525) derivatives often involve the successive loss of small functional groups followed by the decomposition of the heterocyclic rings. sapub.org The pyrimidine ring is generally more stable than fused rings during fragmentation. sapub.org The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure of the compound and its derivatives.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and extent of conjugation within the molecule.

Pyrimidine derivatives typically exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. rsc.org The π → π* transitions are usually more intense and occur at shorter wavelengths, while the lower-intensity n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, occur at longer wavelengths. The position of the absorption maximum (λ_max) and the intensity of absorption are sensitive to the substituents on the pyrido[3,2-d]pyrimidine ring and the solvent used. The introduction of a bromine atom, an auxochrome, can cause a bathochromic (red) shift in the absorption bands. rsc.org Studies on the binding of pyrimidine derivatives to DNA have utilized UV-Vis spectroscopy to observe changes in the absorption spectra upon interaction, indicating the formation of a complex. mdpi.com

Single-Crystal X-ray Diffraction for Precise Solid-State Structural Determination

Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the structure-property relationships of novel compounds. However, a comprehensive search of the current scientific literature and crystallographic databases reveals a notable absence of publicly available single-crystal X-ray diffraction data for this compound or its derivatives.

While the synthesis and biological evaluation of various pyrido[3,2-d]pyrimidine derivatives have been reported, detailed structural elucidation in the solid state via single-crystal X-ray diffraction for the 7-bromo substituted scaffold appears to be an area that is not yet explored or at least not published in accessible literature. The successful growth of single crystals suitable for X-ray analysis is often a challenging step in chemical research and is dependent on factors such as the purity of the compound and the screening of a wide range of crystallization conditions.

The lack of crystallographic data for this specific class of compounds limits a detailed discussion on their solid-state structures. Such data would be invaluable for:

Confirming the connectivity and stereochemistry of synthesized derivatives.

Investigating intermolecular interactions , such as hydrogen bonding, halogen bonding, and π-π stacking, which govern the crystal packing and can influence physical properties like solubility and melting point.

Providing a basis for computational modeling and structure-activity relationship (SAR) studies.

Future research efforts focused on the synthesis of novel this compound derivatives should prioritize the cultivation of single crystals and subsequent X-ray diffraction analysis. The resulting structural insights would significantly contribute to a deeper understanding of this heterocyclic system and facilitate the rational design of new functional molecules.

Due to the absence of specific crystallographic data in the searched literature, data tables for unit cell parameters, bond lengths, and bond angles for this compound derivatives cannot be generated at this time.

Computational Chemistry and Molecular Modeling of 7 Bromopyrido 3,2 D Pyrimidine

Density Functional Theory (DFT) Calculations

DFT has become a important tool in computational chemistry for investigating the electronic structure of molecules. irjweb.com For pyrido[2,3-d]pyrimidine (B1209978) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G+(d,p) basis set, are employed to determine various molecular properties. nih.gov

The initial step in DFT calculations involves geometry optimization to find the most stable conformation of the molecule. nih.gov This process provides data on bond lengths, bond angles, and dihedral angles. For similar heterocyclic systems, optimized geometries reveal slight variations from experimental values, which is expected from theoretical calculations. irjweb.com

The electronic structure is analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for determining the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO energy gap indicates higher chemical reactivity and lower kinetic stability. wjarr.com The distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively. researchgate.net

Table 1: Calculated Electronic Properties of a Pyrido[2,3-d]pyrimidine Derivative

Parameter Value (eV)
EHOMO -6.2613
ELUMO -0.8844
Energy Gap (ΔE) 5.3769

Data for a representative N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine, calculated at the B3LYP/6-311++G(d,p) level of theory. irjweb.com

Mulliken atomic charge distribution analysis helps in understanding the charge distribution across the molecule, which can identify sites susceptible to electrophilic or nucleophilic attack and confirm intramolecular charge transfer. nih.gov Natural Bond Orbital (NBO) analysis provides insights into intramolecular interactions, rehybridization, and delocalization of electron density. researchgate.net

DFT calculations are also utilized to predict spectroscopic properties. kbhgroup.in Calculated vibrational frequencies, when scaled, can be compared with experimental FT-IR and FT-Raman spectra to assign vibrational modes. nih.gov The theoretical UV-Visible spectra, calculated using Time-Dependent DFT (TD-DFT), can be correlated with experimental data to understand electronic transitions. kbhgroup.in

Conformational analysis, performed through techniques like potential energy surface scans, helps identify the most stable conformers of the molecule. nih.govnih.gov This is particularly important for flexible molecules, as different conformations can exhibit different biological activities.

From the HOMO and LUMO energies, several quantum chemical descriptors and reactivity indices can be calculated. These include electronegativity (χ), chemical hardness (η), chemical softness (σ), and the electrophilicity index (ω). wjarr.com These parameters provide a quantitative measure of the molecule's reactivity. For instance, lower chemical hardness and a higher electrophilicity index suggest greater reactivity. wjarr.com The molecular electrostatic potential (MEP) map is another useful tool that visually represents the electrophilic and nucleophilic sites of a molecule. nih.govnih.gov

Table 2: Global Reactivity Descriptors for a Pyrido[2,3-d]pyrimidine Derivative

Descriptor Formula
Electronegativity (χ) -(EHOMO + ELUMO)/2
Chemical Hardness (η) (ELUMO - EHOMO)/2
Chemical Softness (σ) 1/η

Molecular Docking Simulations for Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is crucial for understanding the interactions between a drug candidate and its biological target.

Docking studies on pyrido[2,3-d]pyrimidine derivatives have been performed against various biological targets, including enzymes like thymidylate synthase and kinases such as EGFR. nih.govnih.gov The simulations predict the binding mode and affinity, often reported as a binding energy or score. mdpi.commdpi.com A lower binding energy generally indicates a more stable ligand-receptor complex. mdpi.com These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site of the receptor. nih.govnih.gov For example, the pyridopyrimidine scaffold can form crucial hydrogen bonds with the hinge region of kinases. nih.gov

Table 3: Example of Molecular Docking Results for Pyrido[2,3-d]pyrimidine Derivatives

Compound Target Protein Binding Energy (kcal/mol) Interacting Residues
B1 EGFRL858R/T790M - Met793, Asp855
B9 EGFRL858R/T790M - Met793, Asp855

Data from a study on pyrido[2,3-d]pyrimidine derivatives as EGFR inhibitors. nih.gov

Computational studies are instrumental in elucidating Structure-Activity Relationships (SAR). nih.govnih.gov By comparing the docking results of a series of related compounds, researchers can understand how different substituents on the pyrido[3,2-d]pyrimidine (B1256433) core influence binding affinity and biological activity. ekb.eg For instance, the introduction of specific functional groups can lead to additional hydrogen bonds or hydrophobic interactions, thereby enhancing the inhibitory activity. researchgate.net These computational insights, combined with experimental data, guide the design and synthesis of more potent and selective inhibitors. nih.gov The correlation between the calculated binding affinities and the experimentally determined biological activities validates the docking protocol and provides a predictive model for new derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the pyridopyrimidine scaffold, QSAR studies have been instrumental in identifying key molecular features that govern their therapeutic effects, such as anticancer activities. tandfonline.comnih.gov

A study on a series of aminopyrido[2,3-d]pyrimidin-7-yl derivatives, isomers of the target compound, utilized 2D and 3D QSAR approaches to model their anticancer activities against various tyrosine kinases. tandfonline.com In such studies, a range of molecular descriptors are calculated for each compound in the series. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies).

For instance, a hypothetical QSAR model for a series of pyridopyrimidine derivatives might look like the equation below:

pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(LUMO)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents the lipophilicity, TPSA is the topological polar surface area, and LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (β) are determined through statistical regression analysis.

A 2D-QSAR model developed for a set of pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors demonstrated significant predictive power. japsonline.comjapsonline.comrsc.org The statistical quality of a QSAR model is typically assessed using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). A high R² value indicates a good fit of the model to the training data, while a high q² value suggests good predictive ability for new compounds. japsonline.comjapsonline.com

The insights gained from such QSAR models are valuable for designing new derivatives with potentially enhanced activity. For 7-Bromopyrido[3,2-d]pyrimidine, a QSAR study would involve synthesizing a series of analogs with modifications at various positions and correlating their biological activities with computed molecular descriptors. The bromine atom at the 7-position would significantly influence descriptors such as hydrophobicity and electronic properties, which would be captured in a QSAR model.

Table 1: Representative Data from a 2D-QSAR Model for Pyrido[2,3-d]pyrimidin-7-one based CDK4 Inhibitors

Descriptor CategorySelected DescriptorsContribution to Activity
Electronic Dipole MomentPositive
Topological Wiener IndexNegative
Physicochemical LogPPositive
Constitutional Molecular WeightNegative

This table is a generalized representation based on typical QSAR studies and does not represent a specific published model for this compound.

Homology Modeling for Biological Target Characterization

Homology modeling is a computational method used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. This is achieved by using the experimentally determined structure of a related homologous protein (the template). For compounds like this compound, which are often designed as kinase inhibitors, homology modeling is crucial when the crystal structure of the target kinase is unavailable.

Researchers have successfully used homology modeling to build models of various protein tyrosine kinases to understand the binding modes of pyrido[2,3-d]pyrimidine inhibitors. nih.govacs.orgacs.org For example, a binding model for a class of pyrido[2,3-d]pyrimidine inhibitors targeting c-Src, PDGFr, FGFr, and EGFr tyrosine kinases was developed using the catalytic domain of c-AMP-dependent protein kinase as a template. nih.govacs.orgacs.org

Once a homology model of the target protein is built, molecular docking simulations can be performed to predict the binding orientation and affinity of a ligand, such as this compound. Docking studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein.

For instance, in the binding model of pyrido[2,3-d]pyrimidine inhibitors with tyrosine kinases, it was observed that the pyrido[2,3-d]pyrimidine core forms crucial hydrogen bonds with the hinge region of the kinase domain. acs.org The substituents on the pyridopyrimidine ring are then positioned in different pockets of the active site, influencing the potency and selectivity of the inhibitor. acs.org A study on pyrido[3,4-d]pyrimidine (B3350098) inhibitors of the Monopolar spindle 1 (Mps1) kinase also utilized molecular docking to understand their binding modes. nih.govresearchgate.netnih.govacs.orgacs.org

The bromine atom at the 7-position of this compound would likely occupy a specific pocket within the ATP-binding site of its target kinase. Its size and electronegativity could lead to specific halogen bonding or steric interactions that contribute to its binding affinity. Homology modeling and subsequent docking studies would be invaluable in elucidating these interactions and guiding the design of more potent and selective inhibitors.

Table 2: Illustrative Docking Results of a Pyrido[3,4-d]pyrimidine Inhibitor with Mps1 Kinase

ParameterValue
Target Protein Mps1 Kinase
PDB ID of Template (if applicable) N/A (Hypothetical)
Docking Score (kcal/mol) -9.5
Key Interacting Residues GLY605, LYS529, ILE531
Types of Interactions Hydrogen bonds, Hydrophobic interactions

This table is a generalized representation based on typical molecular docking studies and does not represent specific published data for this compound.

Research Applications of 7 Bromopyrido 3,2 D Pyrimidine and Its Analogs

Applications in Medicinal Chemistry Research (Scaffold-Based Target Inhibition)

The pyrido[3,2-d]pyrimidine (B1256433) scaffold, and the broader class of pyridopyrimidines, are recognized for their ability to mimic the purine structure of ATP, enabling them to effectively compete for the ATP-binding site of numerous kinases. nih.govresearchgate.net The strategic placement of a bromine atom at the 7-position offers a convenient site for introducing various substituents through cross-coupling reactions, allowing chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting molecules. nih.gov This has led to the exploration of 7-Bromopyrido[3,2-d]pyrimidine analogs as inhibitors of several key enzyme families.

Development of Enzyme Inhibitors Targeting Kinases

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many cancers. acs.org Consequently, they are major targets for drug discovery. The pyrido[3,2-d]pyrimidine framework has been extensively utilized to generate inhibitors for various kinases.

Tyrosine kinases are crucial mediators of signaling pathways that control cell growth, proliferation, differentiation, and survival. Analogs of pyridopyrimidines have demonstrated significant inhibitory activity against several members of this family.

VEGFR2, PDGFr, and FGFr: A series of pyridothiopyranopyrimidine derivatives, which are structurally related to the pyrido[3,2-d]pyrimidine core, have been developed as potent multikinase inhibitors. acs.org These compounds showed significant inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. acs.org For instance, certain 2-anilino-substituted compounds displayed high potency in VEGFR-2 KDR inhibition. acs.org Another study identified a potent tyrosine kinase inhibitor with a pyrido[2,3-d]pyrimidine (B1209978) core that demonstrated IC50 values of 0.13 μM and 0.22 μM against Fibroblast Growth Factor Receptor (FGFr) and Platelet-Derived Growth Factor Receptor (PDGFr), respectively. nih.gov

BCR-ABL: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). Pyrido[2,3-d]pyrimidine derivatives like PD180970 have been shown to be effective inhibitors of Bcr-Abl tyrosine phosphorylation, even in imatinib-resistant CML cells. nih.gov PD180970 reduced the in vivo tyrosine phosphorylation of p210Bcr-Abl with an IC50 of 170 nM. nih.gov

Src Tyrosine Kinase: In the context of bone diseases, bone-targeted pyrido[2,3-d]pyrimidin-7-ones have been designed as potent inhibitors of Src tyrosine kinase, a key enzyme in bone resorption. nih.gov By incorporating bone-binding components, researchers developed compounds with high affinity for hydroxyapatite and demonstrated antiresorptive activity. nih.gov

Compound ClassTarget Kinase(s)Key Findings
PyridothiopyranopyrimidinesVEGFR-22-anilino substituted derivatives showed high inhibitory potency. acs.org
Pyrido[2,3-d]pyrimidine derivativePDGFr, FGFrExhibited potent inhibition with IC50 values of 0.22 μM and 0.13 μM, respectively. nih.gov
PD180970BCR-ABLReduced p210Bcr-Abl tyrosine phosphorylation with an IC50 of 170 nM. nih.gov
Pyrido[2,3-d]pyrimidin-7-onesSrcBone-targeted inhibitors showed high affinity for hydroxyapatite and antiresorptive activity. nih.gov

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acid precursors. nih.gov Inhibition of DHFR disrupts DNA synthesis, leading to cell death, making it a validated target for cancer chemotherapy. nih.gov Several nonclassical antifolates based on the 2,4-diaminopyrido[3,2-d]pyrimidine scaffold have been synthesized and evaluated for their DHFR inhibitory activity. nih.govdocumentsdelivered.com Researchers have explored bridge homologation of previously identified compounds, leading to three-, four-, and five-carbon-bridged analogues with good inhibitory activity against recombinant human DHFR (rhDHFR). documentsdelivered.com One such analog, with a three-carbon bridge, demonstrated potent inhibition of cell proliferation in HL-60 and HCT116 cells. documentsdelivered.com

Compound ScaffoldTarget EnzymeKey Findings
2,4-Diaminopyrido[3,2-d]pyrimidinesHuman DHFRCarbon-bridged analogs showed good inhibitory activity against rhDHFR. documentsdelivered.com
6-Substituted-2,4-diaminopyrido-[3,2-d]pyrimidineHuman DHFRCompounds 13 and 14 showed potent inhibition with IC50 values of 0.59 and 0.46 μmol/L, respectively. nih.gov

Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. researchgate.net The pyrido[2,3-d]pyrimidin-7-one template, a close structural relative of the pyrido[3,2-d]pyrimidine core, has been identified as a privileged structure for developing CDK inhibitors. researchgate.net By introducing specific substituents, researchers have achieved selectivity for individual CDK enzymes. For example, the introduction of a methyl group at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one template conferred excellent selectivity for CDK4 over other CDKs. researchgate.net Further optimization led to highly potent and selective CDK4 inhibitors with strong antiproliferative activity in human tumor cells. nih.govresearchgate.net Additionally, novel 7H-pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and shown to inhibit CDK9/CyclinT, with the most potent compound exhibiting an IC50 of 0.38 μM. nih.gov

Compound ScaffoldTarget Kinase(s)Key Findings
Pyrido[2,3-d]pyrimidin-7-oneCDK4A C-5 methyl substituent conferred excellent selectivity for CDK4. researchgate.net
Pyrido[2,3-d]pyrimidineCDK4/Cyclin D1Potent anticancer molecules showed inhibition of CDK4/Cyclin D1. nih.gov
7H-pyrrolo[2,3-d]pyrimidineCDK9/CyclinTCompound 7d was the best inhibitor with an IC50 of 0.38 μM. nih.gov

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its overactivation is frequently observed in various cancers, making dual inhibition of PI3K and mTOR an attractive therapeutic strategy. The 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine scaffold has been systematically explored to develop potent dual PI3K/mTOR inhibitors. nih.gov By keeping the 2-(3-hydroxyphenyl) and 4-morpholine groups constant and introducing chemical diversity at the C-7 position (the position of the bromine in the parent compound), researchers have synthesized novel derivatives with nanomolar enzymatic and cellular activities. nih.govresearchgate.netnih.gov Several of these compounds possess IC50 values on PI3Kα between 3 and 10 nM and also display activity against mTOR. nih.gov These dual inhibitors have been shown to induce G1-phase cell cycle arrest and trigger apoptosis in cancer cells. nih.gov

Compound ScaffoldTarget Kinase(s)Key Findings
2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidinePI3Kα / mTORSix derivatives showed IC50 values on PI3Kα between 3 and 10 nM. nih.gov
2,4-Di-substituted Pyrido[3,2-d]pyrimidinePI3Kα / mTORReference compound 1 inhibited PI3Kα and mTOR with IC50 values of 19 nM and 37 nM, respectively. nih.gov
Pyrido[3,2-d]pyrimidine derivativesPI3KδCompound S5 exhibited excellent enzyme activity against PI3Kδ (IC50 = 2.82 nM). nih.gov

The versatility of the pyridopyrimidine scaffold extends to a variety of other important cancer-related targets.

KRAS (via SOS1 Inhibition): While not a direct kinase, KRAS is a critical signaling protein often mutated in cancer. A series of pyrido[2,3-d]pyrimidin-7-one derivatives have been developed as potent inhibitors of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that activates KRAS. nih.gov One representative compound showed activities comparable to a known SOS1 inhibitor and displayed good tumor cell growth-inhibitory activities in KRAS-driven cancer cells. nih.gov

Histone Deacetylase (HDAC): While the provided sources focus on kinase inhibition, the broader chemical space of nitrogen-containing heterocycles is relevant to HDAC inhibitors. For context, an HDAC6 inhibitor, compound 7b, has been shown to induce BCR-ABL downregulation and synergize with imatinib in CML cells, though this compound is not a pyridopyrimidine. nih.gov

Monopolar Spindle 1 (Mps1) Kinase / Threonine Tyrosine Kinase (TTK): Mps1, also known as TTK, is a key regulator of the spindle assembly checkpoint. A series of pyrido[2,3-d]pyrimidin-7(8H)-ones were designed as new selective and orally bioavailable TTK inhibitors. nih.gov A representative compound, 5o, exhibited a strong binding affinity (Kd = 0.15 nM) and potent inhibition of TTK kinase activity (IC50 = 23 nM). nih.gov

PIM-1 Kinase: Novel bioactive pyrido[2,3-d]pyrimidine derivatives have been synthesized that show potent PIM-1 kinase inhibition. Compounds 4 and 10 had IC50 values of 11.4 and 17.2 nM, respectively, which is comparable to the well-known kinase inhibitor staurosporine.

Compound ScaffoldTarget(s)Key Findings
Pyrido[2,3-d]pyrimidin-7-oneSOS1 (KRAS pathway)Inhibitors demonstrated potent activity in KRAS-mutated cancer cell lines. nih.gov
Pyrido[2,3-d]pyrimidin-7(8H)-oneTTK (Mps1)Compound 5o showed potent inhibition with an IC50 of 23 nM and a Kd of 0.15 nM. nih.gov
Pyrido[2,3-d]pyrimidinePIM-1 KinaseCompounds 4 and 10 showed potent inhibition with IC50 values of 11.4 and 17.2 nM.

Exploration of General Pharmacological Target Interactions (e.g., Purine Bioisosterism)

The structural similarity between pyrido[3,2-d]pyrimidines and endogenous purines allows them to act as bioisosteres, mimicking the natural ligands of purinergic receptors and enzymes. This property has been extensively exploited in drug discovery, particularly in the development of kinase inhibitors. Kinases, which play a crucial role in cellular signaling pathways, utilize adenosine triphosphate (ATP), a purine derivative, as a phosphate donor. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Derivatives of the pyrido[3,2-d]pyrimidine scaffold have been designed as ATP-competitive inhibitors that bind to the kinase active site. For instance, a series of novel pyrido[3,2-d]pyrimidine derivatives were synthesized and identified as potent and selective inhibitors of phosphatidylinositol-3-kinase δ (PI3Kδ), a promising target for treating hematologic cancers and immune diseases. nih.gov One compound, designated S5, demonstrated exceptional enzyme inhibitory activity with an IC50 value of 2.82 nM against PI3Kδ and potent antiproliferative effects on SU-DHL-6 cells. nih.gov This highlights the scaffold's potential in developing targeted cancer therapies.

The versatility of the pyridopyrimidine core is further demonstrated by its application as an inhibitor for other kinases, such as tyrosine kinases and dual inhibitors of ERK2 and PI3Kα. jocpr.com The ability to modify the scaffold at various positions allows for the fine-tuning of selectivity and potency against different kinase targets. jocpr.com

Compound SeriesPharmacological TargetKey FindingsReference
Pyrido[3,2-d]pyrimidine derivativesPI3Kδ (Phosphatidylinositol-3-kinase δ)Compound S5 showed an IC50 of 2.82 nM and strong antiproliferation in SU-DHL-6 cells. nih.gov
Pyrido[3,2-d]pyrimidine scaffoldERK2 and PI3Kα (Dual inhibitor)Demonstrated inhibitory activity against both kinases.
Pyrido[3,2-d]pyrimidine analogsTyrosine KinasesIdentified as potential tyrosine kinase inhibitors. jocpr.com

Contributions to Catalysis and Organic Synthesis Methodologies

The unique electronic properties and structural features of this compound make it a valuable tool in the field of organic synthesis, both as a ligand for metal-catalyzed reactions and as a building block for complex heterocyclic systems.

While specific studies detailing this compound as a ligand are not extensively documented, the broader class of N-heterocyclic compounds, including pyridines and pyrimidines, are well-established as effective ligands in transition metal catalysis. These compounds can coordinate with metal centers like palladium, ruthenium, or copper, modulating their catalytic activity and selectivity. acs.orgnih.gov The bromine atom on the this compound ring serves as a reactive handle, making the compound itself a prime substrate for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. nih.gov These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simple precursors. The development of ligand-controlled site-selectivity in palladium-catalyzed cross-couplings of dichloroheteroarenes demonstrates the critical role ligands play in directing reaction outcomes. nsf.gov

This compound is a versatile precursor for the synthesis of more complex, fused heterocyclic systems. The bromine atom can be readily displaced or involved in cyclization reactions to build new rings onto the pyridopyrimidine core. Transition metal-catalyzed reactions are a key strategy for synthesizing pyrimidine (B1678525) derivatives. nih.gov Various methods, including multicomponent reactions and cycloadditions catalyzed by metals like copper, rhodium, or zirconium, have been developed to construct the pyrimidine ring and its fused analogs. mdpi.comresearchgate.netresearchgate.net For example, cascade reactions involving imination, Buchwald-Hartwig cross-coupling, and cycloaddition have been employed to synthesize pyrido[2,3-d]pyrimidines from β-bromovinyl aldehydes and aminouracils, showcasing the power of catalytic methods in building molecular complexity efficiently.

Potential in Materials Science Research

The electron-deficient nature of the pyrimidine ring, combined with the extended π-system of the fused pyridopyrimidine structure, imparts interesting optoelectronic properties to these molecules. Pyrimidine derivatives are increasingly being investigated for their applications in materials science, particularly in the field of organic electronics. researchgate.netalfa-chemistry.com

These compounds are utilized as building blocks for organic semiconductors, which are essential components of:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine-based materials can function as fluorescent or phosphorescent emitters, bipolar host materials, and electron-transporting materials. researchgate.netspiedigitallibrary.orgspiedigitallibrary.org Their high electron-accepting properties facilitate efficient charge transport and injection, leading to improved device performance, including higher efficiency and longer operational stability. spiedigitallibrary.org

Organic Thin-Film Transistors (OFETs): The inclusion of pyrimidine units can enhance the electron affinity of materials, improving their performance as n-type semiconductors. alfa-chemistry.com

Organic Solar Cells (OPVs): The planar structure and potential for efficient intramolecular charge transfer make pyrimidine-containing π-systems suitable for use in OPV materials. alfa-chemistry.com

The ability to functionalize the this compound core allows for the systematic tuning of its electronic properties, such as the HOMO/LUMO energy levels, to meet the specific requirements of different electronic devices.

Investigations in Corrosion Inhibition and Surface Adsorption Phenomena

Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms are widely recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. sdit.ac.in The pyrimidine scaffold is particularly promising due to its multiple nitrogen atoms, π-electrons, and planar structure, which facilitate strong adsorption onto metal surfaces. researchgate.netfrontiersin.org This adsorption forms a protective barrier that shields the metal from corrosive agents. tandfonline.com

While research specifically on this compound is limited in this area, numerous studies on other pyrimidine derivatives have demonstrated their excellent corrosion inhibition properties for steel and aluminum in hydrochloric and sulfuric acid solutions. researchgate.netekb.eg The inhibition efficiency of these compounds is dependent on their concentration, the nature of their substituents, and the temperature. tandfonline.com The adsorption process typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. ekb.eg The presence of heteroatoms (like nitrogen) and π-systems allows for both physisorption (electrostatic interactions) and chemisorption (covalent bond formation) with the metal's d-orbitals, leading to a stable and effective protective film. acs.orgosti.gov

Inhibitor ClassMetalCorrosive MediumKey FindingsReference
Pyrimidine Derivatives (PPDs)Mild SteelHClInhibition efficiency up to 97% at 400 mg/L; act as mixed-type inhibitors. tandfonline.com
Imidazo[1,2-a] Pyrimidine DerivativesMild Steel1 mol L-1 HClInhibition efficiency reached up to 94.1%; behaved as mixed-type inhibitors. frontiersin.org
General Pyrimidine CompoundsAluminum1.0 M HClInhibition efficiency ranged from 42.60% to 91.69% depending on concentration and temperature. ekb.eg
Thymine and UracilCarbon SteelAcidic MediaDemonstrated effective corrosion inhibiting properties. bohrium.com

Q & A

Advanced Research Question

  • Kinase inhibition : Use ELISA-based assays (e.g., ADP-Glo™ for MNK1/2 or FAK) with IC₅₀ determination .
  • Antiproliferative activity : MTT assays against NSCLC (A549) or breast cancer (MCF7) cell lines, with GI₅₀ values < 10 µM indicating potency .
  • Apoptosis markers : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays validate mechanistic pathways .

How can computational modeling guide the design of this compound-based PROTACs?

Advanced Research Question

  • Molecular docking : Identify binding poses in FAK or mTOR (PDB: 2JKK) using Glide or Schrödinger .
  • Linker optimization : Quantum mechanical calculations (e.g., Gaussian) predict flexibility and solvent-accessible surface area (SASA) for E3 ligase recruitment .
  • ADMET prediction : SwissADME or pkCSM models assess bioavailability and toxicity risks (e.g., CYP inhibition) .

What are the critical considerations for scaling up this compound synthesis?

Q. Methodological Analysis

  • Solvent recovery : Ethanol or DMF recycling reduces costs .
  • Catalyst reuse : Immobilized Pd nanoparticles minimize metal leaching .
  • Safety protocols : Handle bromine precursors in fume hoods with PPE (e.g., nitrile gloves, face shields) due to toxicity .
  • Waste management : Neutralize acidic/byproduct streams (pH 7–8) before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.